2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one
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Overview
Description
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one is a chemical compound with the molecular formula C13H17ClN2O2 It is known for its unique structure, which includes a tert-butyl group, a nitroso group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one typically involves the reaction of 3-chlorophenylpropan-1-one with tert-butylamine and a nitrosating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The nitrosation step is crucial and can be achieved using agents like sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-[tert-butyl(nitro)amino]-1-(3-chlorophenyl)propan-1-one.
Reduction: Formation of 2-[tert-butyl(amino)]-1-(3-chlorophenyl)propan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also act as a prodrug, releasing active metabolites upon metabolic activation. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-[tert-butyl(nitroso)amino]-1-(4-chlorophenyl)propan-1-one: Similar structure but with the chlorine atom in the para position.
2-[tert-butyl(nitroso)amino]-1-(3-bromophenyl)propan-1-one: Similar structure but with a bromine atom instead of chlorine.
2-[tert-butyl(nitroso)amino]-1-(3-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-[tert-butyl(nitroso)amino]-1-(3-chlorophenyl)propan-1-one is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity. The combination of the tert-butyl, nitroso, and chlorophenyl groups provides a distinct set of chemical properties that can be exploited in various applications.
Properties
CAS No. |
2763780-10-3 |
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Molecular Formula |
C13H17ClN2O2 |
Molecular Weight |
268.74 g/mol |
IUPAC Name |
N-tert-butyl-N-[1-(3-chlorophenyl)-1-oxopropan-2-yl]nitrous amide |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(16(15-18)13(2,3)4)12(17)10-6-5-7-11(14)8-10/h5-9H,1-4H3 |
InChI Key |
IPHMVIXBRCCXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)N(C(C)(C)C)N=O |
Purity |
95 |
Origin of Product |
United States |
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